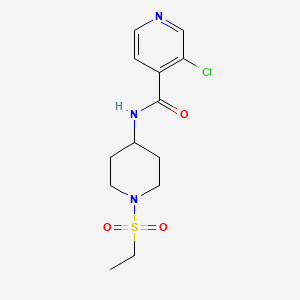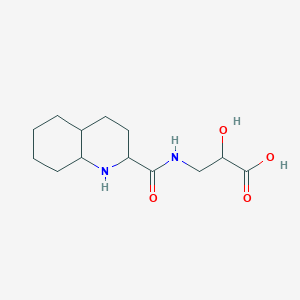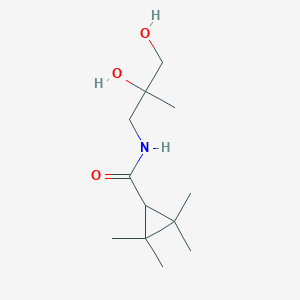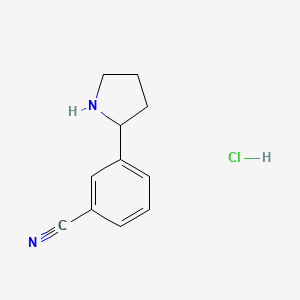
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-1930942 and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is responsible for the initiation and propagation of action potentials in neurons. By inhibiting this channel, the compound can reduce the excitability of neurons and decrease the transmission of pain signals. Additionally, the compound has been shown to modulate the dopamine system by increasing the release of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide are primarily related to its mechanism of action. By inhibiting the Nav1.7 sodium channel, the compound can reduce the transmission of pain signals and alleviate neuropathic pain. Additionally, the compound can modulate the dopamine system, which can have potential applications in the treatment of addiction.
実験室実験の利点と制限
The advantages of using 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide in lab experiments include its specificity towards the Nav1.7 sodium channel and its potential applications in various scientific fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in the treatment of neuropathic pain and addiction.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
4. Development of novel derivatives of this compound with improved solubility and reduced toxicity.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide is a chemical compound that has potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Nav1.7 sodium channel and modulation of the dopamine system. Further studies are needed to explore its potential applications and develop more efficient synthesis methods and novel derivatives.
合成法
The synthesis of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide involves the reaction of 3-chloro-4-pyridinecarboxylic acid with 1-ethylsulfonylpiperidine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. After the reaction, the product is purified using column chromatography to obtain the desired compound.
科学的研究の応用
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain, where it can act as a selective blocker of the Nav1.7 sodium channel. Additionally, it has been studied for its potential use in the treatment of addiction, where it can act as a modulator of the dopamine system.
特性
IUPAC Name |
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-21(19,20)17-7-4-10(5-8-17)16-13(18)11-3-6-15-9-12(11)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBGBPCXWSHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)


![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
